molecular formula C20H26O5 B034215 Peregrinin CAS No. 19898-90-9

Peregrinin

Cat. No. B034215
CAS RN: 19898-90-9
M. Wt: 346.4 g/mol
InChI Key: NMTGXAKMAWZRIF-YCXIAQJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peregrinin is a natural compound that has recently gained attention due to its potential therapeutic applications. It is a type of alkaloid that is found in the roots of the plant Peregrina officinalis. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

1. Structural and Chemical Characteristics

Peregrinin, a diterpenoid isolated from Marrubium peregrinum L., has been the subject of research to understand its structure and stereochemistry. Studies have shown its molecular composition and also identified new diterpenoids related to peregrinin, highlighting the plant's chemical diversity (Salei, Popa, & Lazur'evskii, 2004; Masoodi et al., 2015).

2. Biological Activities and Potential Uses

Research on Marrubium vulgare, the plant source of peregrinin, has revealed the isolation of various compounds, including peregrinin. These studies, though not directly on peregrinin, contribute to the understanding of the plant's overall phytochemical profile and its potential uses in various applications (Masoodi et al., 2015).

3. Related Compounds and Derivatives

In addition to peregrinin, research has identified compounds like preperegrinine, a prefuranic labdane diterpene, which reflects the broader spectrum of similar compounds found in the same plant sources (Savona, Bruno, & Rodriguez, 1984).

properties

CAS RN

19898-90-9

Product Name

Peregrinin

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione

InChI

InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1

InChI Key

NMTGXAKMAWZRIF-YCXIAQJUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C

SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Canonical SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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